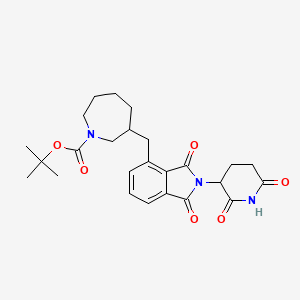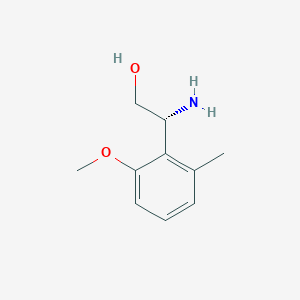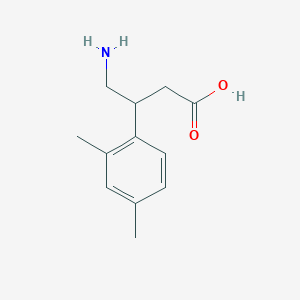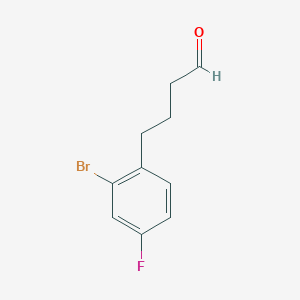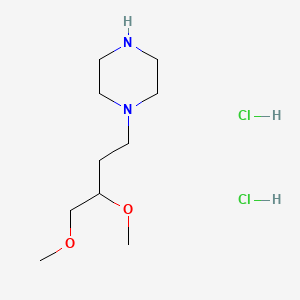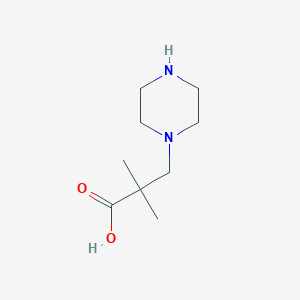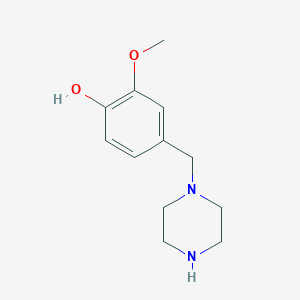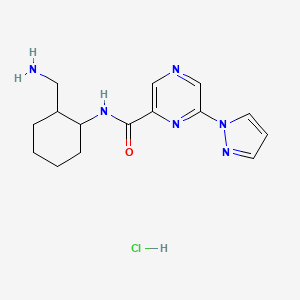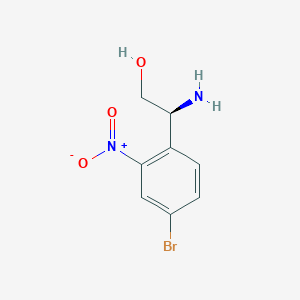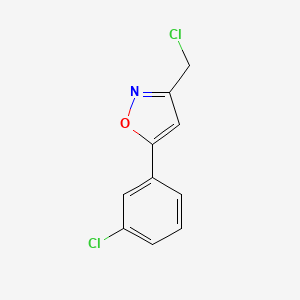![molecular formula C11H11ClF3N3O2 B15313698 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride CAS No. 2825005-42-1](/img/structure/B15313698.png)
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride is a synthetic compound known for its unique structure and properties The compound features a trifluoromethyl group and a diazirine ring, which are often utilized in photoreactive studies and labeling experiments
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the diazirine ring. Common synthetic routes involve the use of trifluoromethylation reagents and diazirine precursors under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in labeling experiments to study protein interactions and cellular processes.
Medicine: Investigated for potential therapeutic applications and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene intermediate that can insert into various chemical bonds. This property makes it a valuable tool in studying molecular interactions and labeling biomolecules.
類似化合物との比較
Similar Compounds
4-(trifluoromethyl)-D-phenylalanine: Another compound featuring a trifluoromethyl group, used in similar applications.
L-4-trifluoromethylphenylalanine: A related compound with a trifluoromethyl group, used in biochemical studies.
Uniqueness
2-amino-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoic acid hydrochloride is unique due to the presence of both the trifluoromethyl group and the diazirine ring, which provide distinct photoreactive properties. This combination allows for specific and efficient labeling and interaction studies, making it a valuable tool in various research fields.
特性
CAS番号 |
2825005-42-1 |
|---|---|
分子式 |
C11H11ClF3N3O2 |
分子量 |
309.67 g/mol |
IUPAC名 |
2-amino-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H10F3N3O2.ClH/c12-11(13,14)10(16-17-10)7-3-1-6(2-4-7)5-8(15)9(18)19;/h1-4,8H,5,15H2,(H,18,19);1H |
InChIキー |
DJRNKQBJEDDDAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)C2(N=N2)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)
